

# Introduction: The Significance of a Fluorinated Quinoline Scaffold

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## Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)quinoline
Cat. No.:	B1589204

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**2-Chloro-6-(trifluoromethyl)quinoline** is a halogenated heterocyclic aromatic compound that holds significant interest for researchers in medicinal chemistry and materials science.<sup>[1][2]</sup> As a derivative of quinoline, a structural motif present in numerous natural alkaloids and synthetic drugs, it serves as a versatile building block for the synthesis of more complex molecules.<sup>[3][4]</sup> The presence of a trifluoromethyl (-CF<sub>3</sub>) group at the 6-position and a chloro (-Cl) group at the 2-position imparts unique electronic properties and metabolic stability, making it a valuable precursor in drug discovery programs, particularly in the development of anti-cancer, anti-malarial, and anti-inflammatory agents.<sup>[3][5]</sup>

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chlorine atom at the 2-position is a key reactive handle; it acts as an effective leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to build molecular diversity.<sup>[6][7]</sup> This guide provides a comprehensive overview of the core physical properties, analytical characterization, and safe handling of this important chemical intermediate.

## Core Physicochemical Properties

The fundamental physical and chemical identifiers for **2-Chloro-6-(trifluoromethyl)quinoline** are summarized below. These properties are critical for its storage, handling, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	2-Chloro-6-(trifluoromethyl)quinoline	<a href="#">[2]</a>
CAS Number	78060-56-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Weight	231.60 g/mol	<a href="#">[1]</a> <a href="#">[8]</a>
Appearance	Off-white to white solid/crystalline powder	<a href="#">[8]</a> <a href="#">[9]</a>
Melting Point	96 to 100 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	275.4±35.0 °C (Predicted)	<a href="#">[9]</a>
Density	1.427±0.06 g/cm <sup>3</sup> (Predicted at 20°C)	<a href="#">[8]</a> <a href="#">[9]</a>
SMILES	FC(F) (F)C1=CC=C2N=C(Cl)C=CC2 =C1	<a href="#">[1]</a>
InChIKey	ARKUVZWWEQHTDG- UHFFFAOYSA-N	<a href="#">[1]</a>

## Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of **2-Chloro-6-(trifluoromethyl)quinoline** is essential for its use in research and development, where impurities can lead to ambiguous results or failed syntheses. A multi-technique approach is recommended for comprehensive validation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.[\[10\]](#)[\[11\]](#)

## Experimental Protocol: Purity Determination by HPLC-UV

This protocol outlines a standard method for assessing the purity of a **2-Chloro-6-(trifluoromethyl)quinoline** sample. The causality behind the chosen parameters is rooted in the compound's aromatic and moderately polar nature. A reverse-phase C18 column is selected for its excellent retention of nonpolar to moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective separation of the main compound from potential impurities with different polarities.

### 1. Preparation of Standard and Sample Solutions:

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a certified reference standard of **2-Chloro-6-(trifluoromethyl)quinoline** and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Sample Solution (1 mg/mL): Prepare a sample solution in the same manner using the batch of material to be tested.
- Working Solutions: Dilute both stock solutions with acetonitrile to a final concentration of approximately 0.1 mg/mL for analysis.

### 2. HPLC Instrumentation and Conditions:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.[10]
- Column: C18 Reverse-Phase Column (e.g., 5  $\mu$ m particle size, 4.6 mm  $\times$  250 mm).[10]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.[10]
- Injection Volume: 10  $\mu$ L.[10]
- Detection Wavelength: 225 nm (chosen to be near the absorbance maximum for the quinoline scaffold).[10]
- Column Temperature: 30 °C.

### 3. Analysis and Data Interpretation:

- Inject the working standard to determine the retention time of the main peak.
- Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
- $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$

## Spectroscopic Data

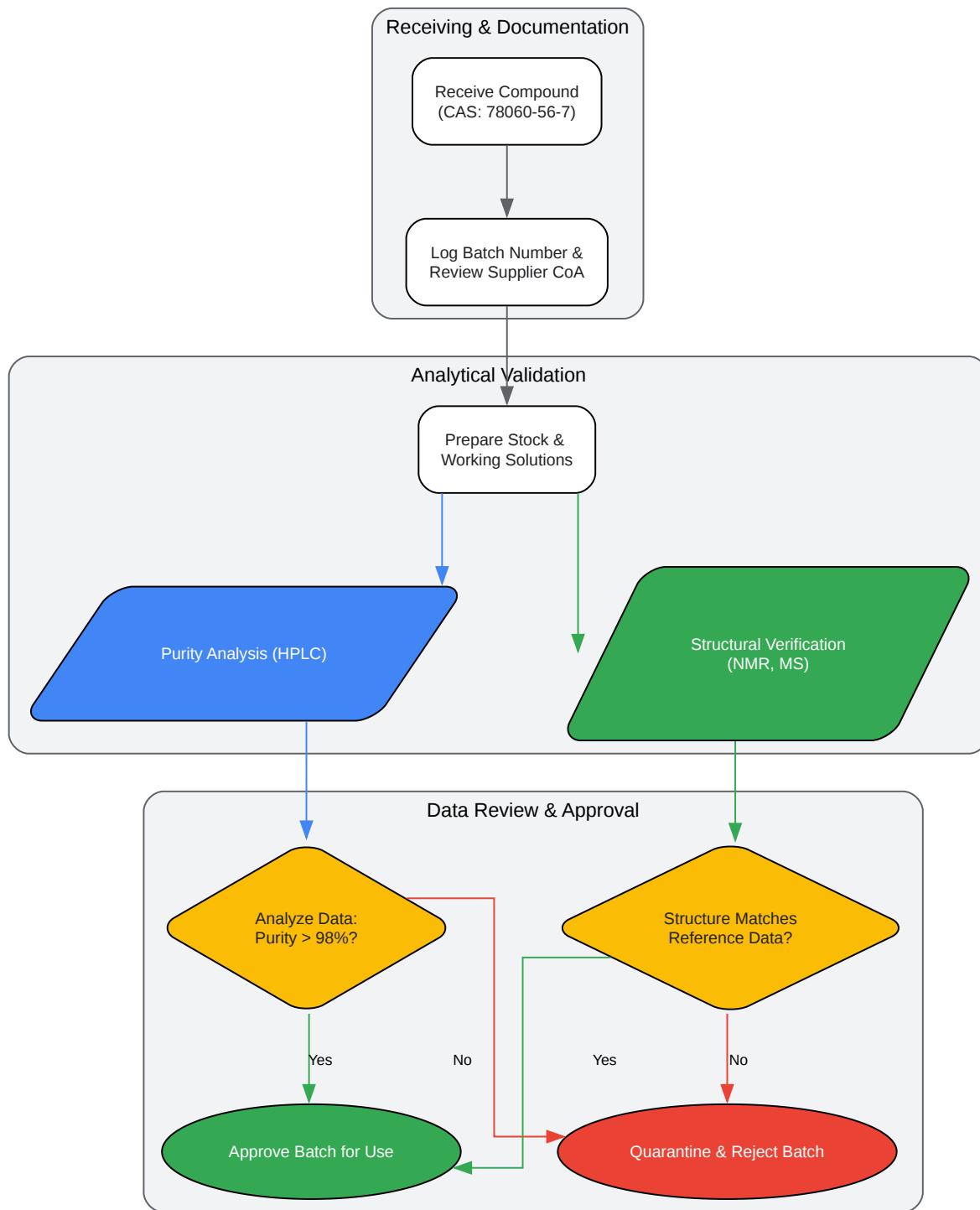
While specific spectra for this exact compound are available through specialized databases, general expectations for quinoline derivatives can be described.[12]

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the quinoline ring system.
- $^{13}\text{C}$  NMR: The carbon NMR would display signals for the 10 carbons in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (231.60 g/mol), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

## Workflow for Compound Validation

The following diagram illustrates a standard workflow for receiving, validating, and using a chemical intermediate like **2-Chloro-6-(trifluoromethyl)quinoline** in a research setting. This self-validating system ensures that the material's identity, purity, and concentration are confirmed before it is committed to a synthetic route.

## Workflow: Validation of a Chemical Intermediate

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Caption: A logical workflow for the validation and approval of a new batch of a chemical intermediate.

## Safety and Handling

As with all specialized chemical reagents, proper safety precautions are mandatory when handling **2-Chloro-6-(trifluoromethyl)quinoline**. Although a specific, comprehensive safety data sheet (SDS) for this exact isomer is not always publicly available, data from closely related quinoline derivatives provide essential guidance.[13][14]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid or its solutions. [14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[13][14]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9][13]
- Toxicity: Halogenated aromatic compounds should be treated as potentially harmful. Based on related compounds, hazards may include being harmful if swallowed and causing skin or eye irritation.[14] Always consult the supplier-specific Safety Data Sheet (SDS) before use.

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